史特雷克试剂

描述

Stryker's reagent, also known as Stryker's solution, is a chemical reagent that is used in a variety of laboratory experiments. It was first developed in the early 1950s by Dr. Richard Stryker, a chemist at the University of Washington. Stryker's reagent is a mixture of two components: sodium hydroxide (NaOH) and sodium hypochlorite (NaClO). Together, these two components create a highly reactive solution that can be used to carry out a variety of chemical reactions.

科学研究应用

史特雷克试剂:科学研究应用的全面分析

1. 烯酮和烯酸的共轭还原 史特雷克试剂常用于烯酮和烯酸的均相催化共轭还原反应。它对还原烯酮和烯酸特别有效,这两种化合物是双键邻近羰基基团的化合物。 这种应用在各种有机化合物的合成中至关重要 .

活化炔烃的氢化锡烷化: 该试剂已显示出在与三丁基锡烷一起使用时可以介导活化炔烃的氢化锡烷化反应。 此过程具有高度区域选择性,导致专门生产α-锡烷化乙烯基锡烷,这些是有机合成中的有价值的中间体 .

化学选择性共轭还原: 史特雷克试剂在多种底物的共轭还原中表现出化学选择性,包括酮、酯、内酯、腈、醛、砜和磺酸盐。 这使得它成为从事复杂合成途径的化学家的必不可少的工具 .

溶剂对反应结果的影响: 研究表明,在涉及史特雷克试剂的反应中使用的溶剂会显着影响反应结果。 研究比较了使用甲苯和四氢呋喃作为溶剂的影响,从而为优化反应条件以获得更好的产率和选择性提供了见解 .

作用机制

Target of Action

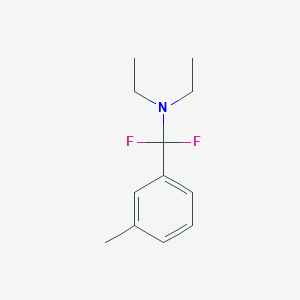

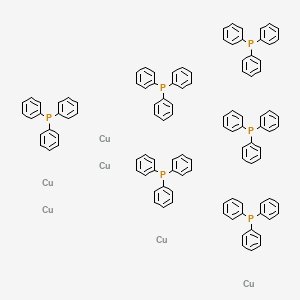

Stryker’s reagent, also known as the Osborn complex, is a hexameric copper hydride ligated with triphenylphosphine . The primary targets of Stryker’s reagent are various carbonyl derivatives including unsaturated aldehydes, ketones, and esters .

Mode of Action

Stryker’s reagent interacts with its targets through a process known as conjugate reduction . This reagent is mildly hydridic, meaning it can donate hydrogen atoms to other molecules . In the presence of Stryker’s reagent, the carbonyl derivatives undergo regioselective conjugate reductions .

Biochemical Pathways

The action of Stryker’s reagent affects the biochemical pathways of carbonyl derivatives. By reducing these compounds, Stryker’s reagent alters their chemical structure and, consequently, their biochemical behavior . The downstream effects of these changes depend on the specific nature of the carbonyl derivative being reduced.

Pharmacokinetics

It’s known that stryker’s reagent is used in a catalytic amount where it is regenerated in the reaction in situ using a stoichiometric hydride source, often being molecular hydrogen or silanes .

Result of Action

The result of Stryker’s reagent’s action at the molecular level is the reduction of carbonyl derivatives into their corresponding reduced forms . At the cellular level, the effects would depend on the specific role and function of the carbonyl derivative being reduced.

Action Environment

The action, efficacy, and stability of Stryker’s reagent can be influenced by environmental factors. For instance, it is known to be air-sensitive and should be stored under an inert atmosphere (e.g., argon, nitrogen) for indefinite shelf life . Moreover, the solvents used with Stryker’s reagent should be rigorously degassed .

生化分析

Biochemical Properties

Stryker’s reagent plays a significant role in biochemical reactions, particularly in the conjugate reduction reactions of various carbonyl derivatives including unsaturated aldehydes, ketones, and esters . The nature of these interactions is highly chemoselective , and isolated alkenes, halogens, and typical oxygenated functionalities are not affected .

Molecular Mechanism

The molecular mechanism of Stryker’s reagent involves its interaction with various carbonyl derivatives. It exerts its effects at the molecular level through binding interactions with these biomolecules, leading to their reduction

Temporal Effects in Laboratory Settings

Stryker’s reagent is known for its thermal stability . It can provide a proton source for 1,4-reduction reactions . In laboratory settings, it is used in a catalytic amount where it is regenerated in the reaction in situ using a stoichiometric hydride source, often being molecular hydrogen or silanes .

属性

IUPAC Name |

copper;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C18H15P.6Cu/c6*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;/h6*1-15H;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBHFBAACGHMKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu].[Cu].[Cu].[Cu].[Cu].[Cu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C108H90Cu6P6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475132 | |

| Record name | Stryker's reagent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1955.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33636-93-0 | |

| Record name | Triphenylphosphine cuprous hydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033636930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stryker's reagent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cuprous hydride triphenylphosphine hexamer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLPHOSPHINE CUPROUS HYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X3R32M7XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Stryker's reagent and what is its significance in organic synthesis?

A1: Stryker's reagent, formally known as hexa-μ-hydrohexakis(triphenylphosphine)hexacopper(I), is a copper(I) hydride complex widely recognized for its chemoselective reducing properties in organic synthesis. [] This reagent has proven particularly valuable for the conjugate reduction of α,β-unsaturated carbonyl compounds, a transformation fundamental to the construction of complex molecules. []

Q2: What is the molecular formula and weight of Stryker's reagent?

A2: The molecular formula of Stryker's reagent is C108H96Cu6P6, and its molecular weight is 1961.16 g/mol. []

Q3: How does the solvent affect reactions using Stryker's reagent?

A3: The solvent significantly influences the reaction rate with Stryker's reagent. Reactions generally proceed faster in tetrahydrofuran (THF) compared to toluene. []

Q4: Can you provide spectroscopic data that confirms the presence of hydride ligands in Stryker's reagent?

A4: Yes, both infrared (IR) and inelastic neutron scattering (INS) spectroscopy provide valuable insights into the hydride ligands in Stryker's reagent. [] These techniques allow for the identification and assignment of vibrational modes associated with the hydrides, offering confirmation of their presence and bonding arrangements within the complex. [] Additionally, hard X-ray spectroscopy techniques like HERFD-XANES and VtC-XES can be employed to detect and characterize hydride ligands in copper complexes, including Stryker's reagent. [] While XANES provides information about the coordination geometries, VtC-XES offers a distinct signal around 8975 eV that serves as a diagnostic tool for identifying hydride ligands. []

Q5: What are the typical reaction conditions for using Stryker's reagent?

A5: Stryker's reagent is typically employed in anhydrous and oxygen-free conditions due to its air and moisture sensitivity. [] Reactions are often conducted at low temperatures, ranging from -78 °C to room temperature, depending on the specific transformation and desired selectivity. []

Q6: What are the common applications of Stryker's reagent in organic synthesis?

A6: Stryker's reagent exhibits remarkable versatility in organic synthesis, enabling a variety of transformations, including:

- Chemoselective Conjugate Reduction: It efficiently reduces α,β-unsaturated carbonyl compounds to the corresponding saturated carbonyl compounds without affecting other reducible functional groups. [, , , ]

- Tandem Conjugate Reduction-Aldol Cyclization: The copper enolates generated upon conjugate reduction can participate in intramolecular aldol reactions, allowing for the efficient construction of five- and six-membered carbocycles. []

- Reductive Henry Reactions: Conjugate reductions of nitroalkenes by Stryker's reagent can be followed by intramolecular aldol reactions, resulting in the formation of β-nitroalcohols. []

- Hydrostannation of Activated Alkynes: In the presence of tributylstannane, Stryker's reagent catalyzes the hydrostannation of activated alkynes with high regioselectivity, yielding α-stannated vinylstannanes. []

- Reductive Aldol Cyclizations: Stryker's reagent effectively mediates the reductive aldol cyclization of alkynones and alkynoates, providing access to cyclic β-hydroxyenones. [, ]

Q7: What is the mechanism of conjugate reduction using Stryker's reagent?

A7: While the exact mechanism is still debated, it is widely accepted that conjugate reduction with Stryker's reagent proceeds through a sequence of steps: 1. Coordination: The electron-deficient alkene of the substrate coordinates to the copper center of the reagent. 2. Hydride Transfer: A hydride ligand from the copper cluster transfers to the β-carbon of the coordinated alkene. 3. Protonation: The resulting copper enolate intermediate is protonated by a proton source, often the solvent or an added reagent, to afford the saturated carbonyl product.

Q8: How does the structure of Stryker's reagent influence its reactivity?

A8: The hexameric structure of Stryker's reagent, [(Ph3P)CuH]6, plays a crucial role in its reactivity. [] The presence of multiple copper centers and hydride ligands enables cooperative effects that facilitate hydride transfer to the substrate. [] Additionally, the triphenylphosphine ligands provide steric bulk and electronic stabilization, influencing both the stability and selectivity of the reagent. [, ]

Q9: Have there been any attempts to develop alternatives to Stryker's reagent?

A9: Yes, researchers have explored alternative copper hydride reagents to overcome certain limitations of Stryker's reagent, such as its sensitivity to air and moisture. Some notable examples include:

- (BDP)CuH: This ligand-modified version, based on a bidentate, achiral bis-phosphine ligand, exhibits enhanced reactivity and can reduce substrates unreactive towards Stryker's reagent. []

- Carbene-Copper(II) Acetate Complex: This air-stable complex has shown promise as a precatalyst for the 1,2- and 1,4-reduction of carbonyl compounds under hydrosilylation conditions. []

- 2 (Cu8-H): This stable copper hydride cluster, consolidated with hemilabile diphenylphosphino-2-pyridine (dppy) ligands, exhibits comparable activity and selectivity to Stryker’s reagent in both stoichiometric and catalytic reactions. []

Q10: Are there any computational studies that provide insights into the reactivity of Stryker's reagent?

A10: Yes, computational studies employing density functional theory (DFT) calculations have been instrumental in understanding the structure, bonding, and reactivity of Stryker's reagent and related copper hydride complexes. [, , ] These studies provide valuable information about reaction pathways, transition states, and the influence of ligands on reactivity, complementing experimental observations. [, , ]

Q11: What are the limitations of using Stryker's reagent?

A11: Despite its wide use, Stryker's reagent has some limitations:

- Air and Moisture Sensitivity: It requires handling under inert atmosphere, which can be cumbersome. []

- Limited Functional Group Tolerance: It may react with other reducible functional groups present in the substrate, limiting its chemoselectivity in certain cases. []

- Difficulty in Preparation and Storage: Its synthesis involves multiple steps and requires careful handling. []

Q12: What are the safety precautions associated with handling Stryker's reagent?

A12: Stryker's reagent should be handled with care as it is air and moisture sensitive. [] It is recommended to handle it under an inert atmosphere using standard Schlenk techniques. Appropriate personal protective equipment, such as gloves and eye protection, should be worn when working with this reagent.

Q13: How is the purity of Stryker's reagent typically assessed?

A14: The purity of Stryker's reagent can be determined through hydrogen evolution assays. [] Additionally, 1H NMR spectroscopy in deuterated benzene (C6D6) can be used to assess the presence of ligated and free triphenylphosphine (Ph3P). [] A pure sample of Stryker's reagent typically exhibits characteristic 1H NMR signals corresponding to the triphenylphosphine ligands. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1589788.png)

![4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one](/img/structure/B1589802.png)

![7-Chlorothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B1589803.png)

![1H-Cyclopenta[l]phenanthrene](/img/structure/B1589805.png)